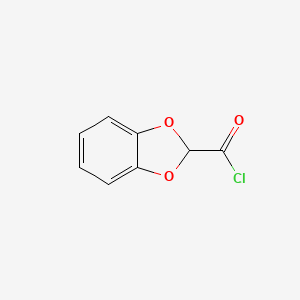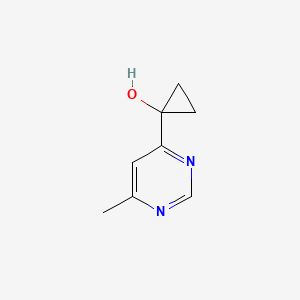
Sulfisoxazole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Sulfisoxazole-d4 has a molecular formula of C11H13N3O3S . Its molecular weight is 271.33 g/mol . The InChI of Sulfisoxazole-d4 is InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D . The Canonical SMILES of Sulfisoxazole-d4 is CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N .
Chemical Reactions Analysis
The fluorescence spectroscopic and solvatochromic behavior of Sulfisoxazole, a sulfa drug with antimicrobial activities, in various pure solvents of different polarity and hydrogen bonding capability is reported . The fluorescence emission spectrum of sulfisoxazole was found to be solvent polarity dependent, where a notable red shift in emission maximum was observed with increasing solvent polarity as well as hydrogen bonding capability .
Physical And Chemical Properties Analysis
Sulfisoxazole-d4 has a molecular weight of 271.33 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Exact Mass of Sulfisoxazole-d4 is 271.09286944 g/mol . The Topological Polar Surface Area is 107 Ų . The Heavy Atom Count is 18 . The Formal Charge is 0 .
Scientific Research Applications
Analytical and Environmental Applications
Sulfisoxazole derivatives, including sulfisoxazole-d4, find significant applications in environmental science, particularly in the removal and degradation of pollutants. For instance, biochar-supported TiO2-based nanocomposites have been studied for the photocatalytic degradation of sulfamethoxazole in water. These composites demonstrate a significant increase in photocatalytic activities, resulting in substantial degradation efficiencies. This method represents a promising approach for removing antibiotic pollutants from water, leveraging the unique properties of sulfisoxazole derivatives in facilitating environmental remediation processes (Chandra et al., 2021).
Pharmacological Research
In pharmacological contexts, sulfisoxazole and its derivatives have been explored for their broad biological activities. Notably, sulfonamide inhibitors, including those related to sulfisoxazole-d4, have been extensively studied for their therapeutic potentials. These compounds have found applications in treating bacterial infections and have been investigated for their efficacy against various diseases. Research indicates that sulfonamides possess antiviral, anticancer, and anti-inflammatory properties, among others, underscoring their significance in drug development and medicinal chemistry (Gulcin & Taslimi, 2018).
Material Science and Nanotechnology
In the field of material science, sulfisoxazole derivatives are explored for their potential in creating advanced materials. Research on metal sulfides, for instance, has shown that these materials, including those modified with sulfisoxazole-d4, can exhibit unique electronic, optical, and chemical properties. These characteristics make them suitable for applications in renewable energy, such as electrocatalytic and photocatalytic water splitting. The ability to tune these properties through chemical modifications opens new avenues for developing functional materials for energy conversion and storage applications (Chandrasekaran et al., 2019).
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of Sulfisoxazole-d4 can be achieved through the substitution of hydrogen atoms with deuterium in the Sulfisoxazole molecule. This can be accomplished by using deuterium gas and a suitable catalyst in a reaction with Sulfisoxazole.", "Starting Materials": [ "Sulfisoxazole", "Deuterium gas", "Catalyst" ], "Reaction": [ "Introduce Sulfisoxazole and deuterium gas into a reaction vessel", "Add a suitable catalyst to the reaction mixture", "Heat the mixture to a suitable temperature and pressure to allow the deuterium gas to react with the Sulfisoxazole molecule", "Monitor the reaction progress using analytical techniques such as NMR spectroscopy", "Isolate and purify the Sulfisoxazole-d4 product from the reaction mixture" ] } | |
CAS RN |
1388717-81-4 |
Product Name |
Sulfisoxazole-d4 |
Molecular Formula |
C11H13N3O3S |
Molecular Weight |
271.327 |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
NHUHCSRWZMLRLA-LNFUJOGGSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
synonyms |
4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



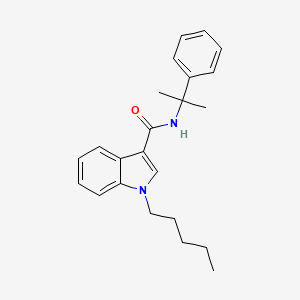
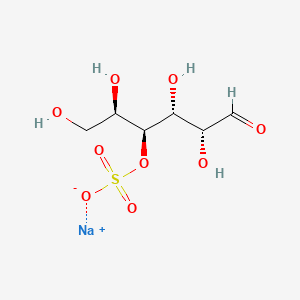
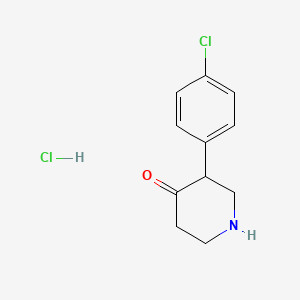
![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)
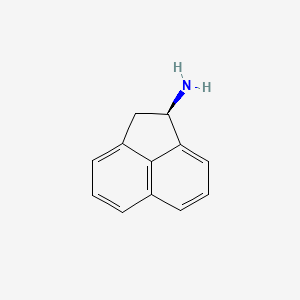
![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
